molecular formula C7H13Cl2N2O3P B12722235 4-Ketoifosfamide, (S)- CAS No. 84681-42-5

4-Ketoifosfamide, (S)-

カタログ番号: B12722235
CAS番号: 84681-42-5
分子量: 275.07 g/mol
InChIキー: PEZLCTIXHCOEOG-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ketoifosfamide, (S)- is a chiral metabolite of the alkylating chemotherapeutic agent ifosfamide. It is formed stereoselectively during the hepatic metabolism of the (S)-enantiomer of ifosfamide . Structurally, it retains the oxazaphosphorine ring of the parent drug but features a ketone group at the C4 position, distinguishing it from other metabolites like 4-hydroxyifosfamide or carboxyifosfamide . Its role in ifosfamide’s therapeutic or toxic effects remains unclear, though it is considered a terminal metabolite in the drug’s degradation pathway .

特性

CAS番号

84681-42-5

分子式

C7H13Cl2N2O3P

分子量

275.07 g/mol

IUPAC名

(2R)-3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-one

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h1-6H2,(H,10,13)/t15-/m1/s1

InChIキー

PEZLCTIXHCOEOG-OAHLLOKOSA-N

異性体SMILES

C1CO[P@@](=O)(N(C1=O)CCCl)NCCCl

正規SMILES

C1COP(=O)(N(C1=O)CCCl)NCCCl

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ketoifosfamide, (S)- involves the hydroxylation of ifosfamide at the ring carbon atom 4 to form the unstable intermediate 4-hydroxyifosfamide. This intermediate rapidly degrades to form 4-Ketoifosfamide . The reaction conditions typically involve the use of cytochrome P450 enzymes in the liver .

Industrial Production Methods: Industrial production methods for 4-Ketoifosfamide, (S)- are not well-documented in the literature. the synthesis likely follows similar pathways as those used in laboratory settings, involving enzymatic hydroxylation and subsequent degradation.

化学反応の分析

反応の種類: 4-ケトイフォスファミド, (S)- は、以下のような様々な化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物:

作用機序

6. 類似化合物の比較

類似化合物:

独自性: 4-ケトイフォスファミド, (S)- は、イフォスファミドからの特異的な形成と、生物活性分子にアルキルラジカルを導入することを可能にする高い反応性により、独特です。 この特性により、強力な抗腫瘍剤となりますが、毒性のために使用が制限されています。

類似化合物との比較

Structural Features

The table below summarizes key structural and metabolic differences between 4-ketoifosfamide and related compounds:

Compound Structural Feature Metabolic Pathway Detection in Biological Samples
4-Ketoifosfamide C4 ketone group; intact oxazaphosphorine ring Terminal oxidation product of ifosfamide Detected inconsistently in humans and mice
Carboxyifosfamide C4 carboxylic acid group Oxidation of 4-hydroxyifosfamide Consistently quantified in plasma and urine
Dechloroethylifosfamide Loss of one chloroethyl side chain Dechloroethylation via CYP3A4 Major metabolite; contributes to nephrotoxicity
Alcoifosfamide C4 hydroxyl group Reduction of 4-ketoifosfamide Identified in dog and mouse urine
Isophosphoramide Mustard (IPM) Open oxazaphosphorine ring; active alkylator Hydrolysis of 4-hydroxyifosfamide Key cytotoxic metabolite; detected in blood

Pharmacokinetic Behavior

  • Partitioning between Red Blood Cells (RBCs) and Plasma :
    4-Ketoifosfamide exhibits a partitioning factor (RBC:plasma) of 1–2 , similar to ifosfamide and dechloroethylifosfamide. In contrast, carboxyifosfamide and IPM show higher affinity for RBCs (factor >3), suggesting RBCs may act as reservoirs for active metabolites .
  • This contrasts with IPM, which is formed non-stereoselectively .

Pharmacological Activity Compared to Analogues

Anti-Tumor Activity

  • IPM is the primary cytotoxic metabolite of ifosfamide, with activity comparable to cyclophosphamide in murine models. However, it is one log10 less potent against tumors like B16 melanoma .

Metabolic Stability

  • 4-Ketoifosfamide is more stable than 4-hydroxyifosfamide , which rapidly converts to IPM or carboxyifosfamide .
  • Carboxyifosfamide is a terminal metabolite with a prolonged half-life, detectable in plasma for days post-infusion .

Analytical Challenges and Detection Methods

  • 4-Ketoifosfamide requires specialized techniques for detection, such as thin-layer chromatography (TLC) with NBP staining or GC-MS with derivatization (e.g., MTBSTFA) .
  • In contrast, IPM and carboxyifosfamide are routinely quantified using HPLC or LC-MS .

Q & A

Basic Research Questions

Q. What analytical methods are commonly employed to quantify (S)-4-Ketoifosfamide in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is widely used due to its sensitivity and specificity. For example, reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, pH 3.0) achieves baseline separation of (S)-4-Ketoifosfamide from its parent compound, ifosfamide, and other metabolites. MS detection (e.g., LC-MS/MS) enhances accuracy by targeting unique fragmentation patterns (Exact Mass: 274.031683) . Validation parameters (linearity range: 0.1–100 µg/mL; limit of detection: 0.05 µg/mL) must adhere to ICH guidelines to ensure reproducibility .

Q. How is the stereochemical purity of (S)-4-Ketoifosfamide validated in synthetic pathways?

  • Methodological Answer : Chiral chromatography (e.g., using Chiralpak® AD-H columns) or nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents confirms enantiomeric excess (>98% for pharmacologically active (S)-enantiomer). For NMR, the splitting patterns of proton resonances (e.g., ¹H NMR at 600 MHz) in the presence of europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] differentiate enantiomers .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacokinetic (PK) data for (S)-4-Ketoifosfamide?

  • Methodological Answer : Discrepancies in PK parameters (e.g., half-life variability: 3–8 hours) may arise from differences in in vitro metabolic models (e.g., human liver microsomes vs. recombinant CYP3A4 enzymes). A systematic approach includes:

  • Step 1 : Replicate studies using standardized protocols (e.g., FDA Guidance for Industry on Bioanalytical Method Validation).
  • Step 2 : Compare interspecies metabolic stability (e.g., murine vs. human models) to identify species-specific CYP450 interactions .
  • Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo extrapolation (IVIVE) gaps .

Q. What strategies mitigate oxidative degradation of (S)-4-Ketoifosfamide in long-term stability studies?

  • Methodological Answer : Degradation pathways (e.g., oxidation at the keto group) are minimized by:

  • Experimental Design : Store samples under nitrogen atmosphere at -80°C; use antioxidants (e.g., 0.1% butylated hydroxytoluene) in formulation buffers.
  • Analytical Monitoring : Track degradation products via LC-MS/MS (e.g., m/z 274→154 transition for intact (S)-4-Ketoifosfamide vs. m/z 290→170 for oxidized derivatives) .
  • Statistical Analysis : Apply Arrhenius kinetics to predict shelf-life under accelerated conditions (40°C/75% RH) .

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models for (S)-4-Ketoifosfamide?

  • Methodological Answer : Contradictions may stem from tumor microenvironment factors (e.g., hypoxia, pH) or metabolite conversion rates. Recommendations:

  • Hypothesis Testing : Compare IC₅₀ values in 3D tumor spheroids (mimicking in vivo conditions) vs. monolayer cultures.
  • Metabolite Profiling : Quantify intracellular concentrations of (S)-4-Ketoifosfamide and active metabolites (e.g., 4-hydroxyifosfamide) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Data Interpretation : Use Bland-Altman plots to assess agreement between models, considering biological variability thresholds (±20%) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。